5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C16H15N3OS and its molecular weight is 297.4g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Corrosion Inhibition : This compound and its derivatives have been investigated as corrosion inhibitors for mild steel in HCl solution. The studies found that these inhibitors increased efficiency with concentration and were effective in protecting mild steel surfaces in acid solutions (Yadav et al., 2013).
Synthesis of New Derivatives : Researchers have synthesized new derivatives of this compound, exploring their chemical properties and potential applications. These new derivatives have shown promise in various applications, including pharmaceuticals (Wurfer & Badea, 2021).
Pharmacological Activity : Some studies focused on the pharmacological potential of derivatives of this compound, suggesting applications in antitumor, anti-inflammatory, and antioxidant treatments. This includes the synthesis of acetonitrilothio-1,2,4-triazoles and their potential pharmacological activities (Sameluk & Kaplaushenko, 2015).
Cholinesterase Inhibitors : The compound has been studied for its potential as a cholinesterase inhibitor, which could have implications in treating diseases like Alzheimer's. These studies include the synthesis and characterization of S-alkylated derivatives of this compound (Arfan et al., 2018).
Anti-Inflammatory Activity : Derivatives of this compound have been synthesized and found to exhibit anti-inflammatory activity. This suggests potential applications in the development of anti-inflammatory drugs (Labanauskas et al., 2004).
Antimicrobial Activity : There has been significant research into the antimicrobial activities of various derivatives of this compound, pointing to potential applications in creating new antimicrobial agents (Bektaş et al., 2007).
Anti-Cancer Properties : The compound's derivatives have been analyzed for their potential as EGFR inhibitors in cancer treatments. Studies include detailed analysis of tautomeric properties and conformations (Karayel, 2021).
DNA Methylation Inhibitors : Research has explored the use of derivatives of this compound as DNA methylation inhibitors, which could have implications in treating certain types of cancers (Hovsepyan et al., 2018).
Physical and Chemical Properties : Studies have been conducted on the physical and chemical properties of new derivatives of this compound, aiming to better understand their potential applications in various fields (Khilkovets, 2021).
Corrosion Inhibition Studies : Additional studies have focused on the use of this compound as a corrosion inhibitor, analyzing its efficiency and mechanism of action in protecting metals (Al-amiery et al., 2020).
Properties
IUPAC Name |
3-(4-methoxyphenyl)-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-11-3-7-13(8-4-11)19-15(17-18-16(19)21)12-5-9-14(20-2)10-6-12/h3-10H,1-2H3,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCGKIDMJUFUJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00972238 | |
Record name | 5-(4-Methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00972238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24810049 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5679-72-1 | |
Record name | 5-(4-Methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00972238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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